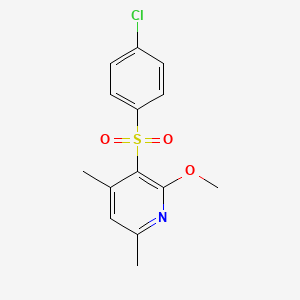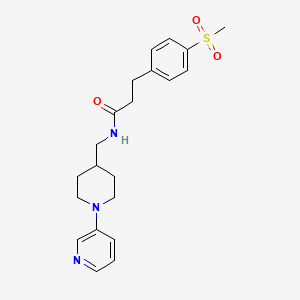
(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol is a chiral organosilicon compound characterized by the presence of an amino group and a hydroxyl group attached to a silacyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a silicon-containing precursor under controlled conditions to form the silacyclopentane ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for optimizing the production process. Additionally, purification techniques like chromatography and crystallization are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of catalysts like tetrabutylammonium fluoride (TBAF) to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various silicon-containing compounds with modified functional groups, which can be further utilized in organic synthesis and materials science.
科学的研究の応用
(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as silicone-based coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of (3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A structurally similar compound with different functional groups, used in medicinal chemistry.
(2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid: Another chiral compound with distinct chemical properties and applications.
Uniqueness
(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol is unique due to its silicon-containing ring structure, which imparts distinct chemical reactivity and stability compared to carbon-based analogs. This uniqueness makes it valuable in the development of novel materials and bioactive compounds.
特性
IUPAC Name |
(3S,4S)-4-amino-1,1-dimethylsilolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOSi/c1-9(2)3-5(7)6(8)4-9/h5-6,8H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXVIINOXPJFMP-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CC(C(C1)O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si]1(C[C@H]([C@@H](C1)O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2880296.png)
![4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane](/img/structure/B2880298.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole](/img/structure/B2880301.png)


![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2880308.png)



![ethyl 2-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2880314.png)

![3-(4-fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2880317.png)
